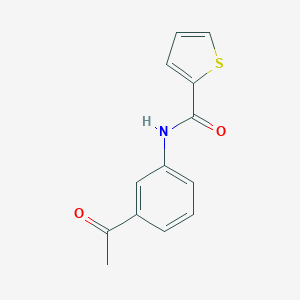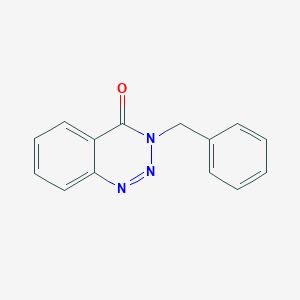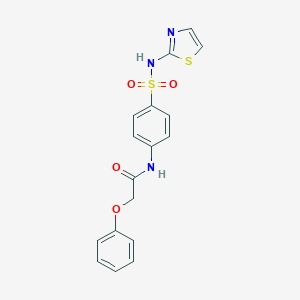
N-(3-乙酰基苯基)噻吩-2-甲酰胺
描述
N-(3-acetylphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
科学研究应用
N-(3-acetylphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
安全和危害
未来方向
The future directions for the study of “N-(3-acetylphenyl)thiophene-2-carboxamide” and related compounds could involve further exploration of their potential biological activities . The development of more potent pharmaceutical agents using compounds carrying thiophene/furan carbocamide moieties could be a promising direction .
作用机制
Target of Action
N-(3-acetylphenyl)thiophene-2-carboxamide is a novel thiophene-2-carboxamide derivative It has been found to exhibit significant antioxidant and antibacterial activities .
Mode of Action
It is known that the compound’s activity is influenced by structural variations such as the replacement of carboxamide with azo moieties .
Biochemical Pathways
The compound’s antioxidant and antibacterial activities suggest that it may interact with pathways related to oxidative stress and bacterial growth .
Result of Action
N-(3-acetylphenyl)thiophene-2-carboxamide has been found to exhibit significant antioxidant and antibacterial activities . In particular, the 3-amino thiophene-2-carboxamide derivative of the compound increased antioxidant activity by 62.0%, comparable to the reference antioxidant ascorbic acid . Furthermore, the compound demonstrated high antibacterial activity against pathogenic Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) .
生化分析
Biochemical Properties
N-(3-acetylphenyl)thiophene-2-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with amino acid residues of enzymes, which can influence the enzyme’s activity . For instance, molecular docking studies have revealed that certain derivatives of thiophene-2-carboxamide exhibit high binding scores with specific proteins, indicating strong interactions . These interactions can lead to inhibition or activation of the enzymes, thereby affecting various biochemical pathways.
Cellular Effects
N-(3-acetylphenyl)thiophene-2-carboxamide influences various types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antioxidant properties can protect cells from oxidative stress, thereby maintaining cellular function . Additionally, its antibacterial activity suggests that it can disrupt bacterial cell processes, leading to cell death . These effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of N-(3-acetylphenyl)thiophene-2-carboxamide involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of the enzyme’s activity . This binding can result in changes in gene expression, as the enzyme’s activity is crucial for regulating various cellular processes. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-acetylphenyl)thiophene-2-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been observed to maintain its antioxidant and antibacterial properties, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of N-(3-acetylphenyl)thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and antibacterial activities . At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .
Metabolic Pathways
N-(3-acetylphenyl)thiophene-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell. Understanding these pathways is essential for determining the compound’s potential therapeutic applications and its effects on cellular metabolism .
Transport and Distribution
The transport and distribution of N-(3-acetylphenyl)thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
N-(3-acetylphenyl)thiophene-2-carboxamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interactions with biomolecules and its overall effectiveness in biochemical reactions and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)thiophene-2-carboxamide typically involves the cyclization of precursor compounds. One efficient synthetic strategy includes the cyclization of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve similar cyclization reactions, but on a larger scale. These methods may utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(3-acetylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
相似化合物的比较
Similar Compounds
- N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- Thiophene-thiadiazole hybrid derivatives
Uniqueness
N-(3-acetylphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as antibacterial and antioxidant activities .
属性
IUPAC Name |
N-(3-acetylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-9(15)10-4-2-5-11(8-10)14-13(16)12-6-3-7-17-12/h2-8H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHAFIMGYHKFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967703 | |
| Record name | N-(3-Acetylphenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5319-94-8 | |
| Record name | N-(3-Acetylphenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-{[4-(methylsulfanyl)phenyl]sulfanyl}benzyl)-N,N-dimethylamine](/img/structure/B374120.png)
![N-[ethyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B374121.png)


![N-{2-[(2,4-dichlorophenyl)sulfanyl]-4-fluorobenzyl}-N,N-dimethylamine](/img/structure/B374126.png)

![10,10'-Bis(dibenzo[b,f]thiepine)](/img/structure/B374129.png)
![1-(4-Chlorobenzyl)-2-({[2-(4-chlorobenzyl)benzyl]oxy}methyl)benzene](/img/structure/B374134.png)
![11-Bromo-6,11-dihydrodibenzo[b,e]thiepine 5,5-dioxide](/img/structure/B374135.png)
![8-methoxydibenzo[b,f]oxepin-10(11H)-one](/img/structure/B374137.png)

![2-(2,4,5-trichlorophenoxy)-N-{3-[4-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}propyl)-1-piperazinyl]propyl}acetamide](/img/structure/B374140.png)
![2,8,10-Trichloro-10,11-dihydrodibenzo[b,f]thiepine](/img/structure/B374142.png)
![(2Z)-2-[(4-dimethylaminophenyl)methylene]tetralin-1-one](/img/structure/B374145.png)
